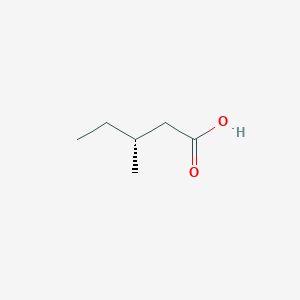

(R)-3-Methyl-pentanoic acid

Description

Properties

IUPAC Name |

(3R)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIDLTISMCAULB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-Methyl-pentanoic Acid: A Technical Guide

CAS Number: 16958-25-1

This technical guide provides a comprehensive overview of (R)-3-Methyl-pentanoic acid, also known as (3R)-3-methylpentanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development. This document covers the compound's chemical and physical properties, spectroscopic data, synthesis protocols, biological relevance, and safety information.

Chemical and Physical Properties

This compound is a chiral, branched-chain fatty acid. Its properties, along with those of the racemic mixture (3-methylpentanoic acid, CAS Number: 105-43-1), are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [1][2] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 16958-25-1 | [1] |

| IUPAC Name | (3R)-3-methylpentanoic acid | [3] |

| Synonyms | (R)-3-Methylvaleric acid, (3R)-3-Methylvaleric acid | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 196-198 °C (for racemate) | [4] |

| Melting Point | -41 °C (for racemate) | [5] |

| Density | 0.93 g/mL (for racemate) | [4] |

| pKa | 4.80 ± 0.10 (Predicted) | [1] |

| Water Solubility | Limited | [2] |

| Solubility in Organic Solvents | Soluble | [2] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound. The following data is available for the racemic 3-methylpentanoic acid from the NIST Chemistry WebBook.[6][7]

| Data Type | Source Information |

| Infrared (IR) Spectrum | Available from the Coblentz Society's collection, measured in a solution.[6] |

| Mass Spectrum (Electron Ionization) | Available from the NIST Mass Spectrometry Data Center.[7] |

Experimental Protocols

Synthesis of 3-Methylpentanoic Acid (Racemic)

A common method for the synthesis of 3-methylpentanoic acid involves the saponification of ethyl sec-butylmalonate followed by acidification and decarboxylation.[8] The following is a summary of the procedure described in Organic Syntheses.

Materials:

-

Potassium hydroxide

-

Water

-

Ethyl sec-butylmalonate

-

Concentrated sulfuric acid

-

Benzene

Procedure:

-

A solution of potassium hydroxide in water is prepared in a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel.

-

Ethyl sec-butylmalonate is added slowly to the hot potassium hydroxide solution, causing the mixture to reflux.

-

The solution is boiled for two hours after the addition is complete.

-

Water is added, and the alcohol formed during saponification is removed by distillation.

-

After cooling, a solution of concentrated sulfuric acid in water is slowly added with stirring.

-

The mixture is then subjected to steam distillation.

-

The distillate, containing 3-methylpentanoic acid and water, is collected. The acid is then separated from the aqueous layer.

-

The crude acid is purified by distillation. The fraction boiling at 193–196 °C is collected.[8]

Biological Activity and Applications

3-Methylpentanoic acid is a naturally occurring compound found in various plants and is also a product of animal and fungal metabolism.[9] It is classified as a methyl-branched fatty acid and is involved in fatty acid metabolism.[10]

Flavoring Agent: 3-Methylpentanoic acid is used as a flavoring agent in the food industry.[9]

Antimicrobial Properties: Recent studies have investigated the antimicrobial properties of 3-methylpentanoic acid, particularly in combination with other volatile organic compounds, for the preservation of agricultural products like the Lanzhou lily. These combinations have shown synergistic effects in inhibiting the growth of bacteria such as Bacillus species.[11]

Role in Metabolism: As a branched-chain fatty acid, 3-methylpentanoic acid is involved in lipid metabolism.[10] Its metabolic pathways can be linked to the catabolism of amino acids like isoleucine.

Signaling Pathways and Drug Development

While direct involvement in specific signaling pathways is not extensively documented, its role as a fatty acid suggests potential interactions with pathways regulated by lipid metabolites. Furthermore, analogues of related compounds, such as 4-hydroxy-4-methylpentanoic acid (an analogue of GHB), have been synthesized for research to better understand their mode of action, indicating the potential for derivatives of methylpentanoic acids in drug development.[12]

Safety Information

3-Methylpentanoic acid is classified as a corrosive substance.[9] It can cause severe skin burns and eye damage.[9]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[9]

Precautionary Statements:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

If on skin or in eyes, rinse immediately with plenty of water.

-

Seek immediate medical attention if exposure occurs.

Diagrams

Caption: Synthesis workflow for 3-methylpentanoic acid.

Caption: Metabolic context of 3-methylpentanoic acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 105-43-1: 3-Methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 7. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 3-Methylpentanoic acid (HMDB0033774) [hmdb.ca]

- 11. academic.oup.com [academic.oup.com]

- 12. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

(R)-3-Methyl-pentanoic acid physical properties

An In-depth Technical Guide on the Physical Properties of (R)-3-Methyl-pentanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chiral molecules like this compound is fundamental. This technical guide provides a detailed overview of its key physical characteristics, outlines the experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physical and Chemical Properties

This compound is a chiral carboxylic acid.[1] It presents as a colorless liquid with a strong, pungent odor.[1][2] Its properties make it a valuable chiral building block in the synthesis of pharmaceuticals and flavor agents.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that some reported values may pertain to the racemic mixture, (±)-3-Methylpentanoic acid, and are indicated where applicable.

| Property | Value | Notes |

| CAS Number | 16958-25-1 | For the (R)-enantiomer[1][3] |

| Molecular Formula | C₆H₁₂O₂ | [1][3] |

| Molecular Weight | 116.16 g/mol | [1][3] |

| Boiling Point | 199 °C | At 760 mmHg[1] |

| 196-198 °C | For the racemic mixture[4][5] | |

| Melting Point | -41 °C | For the racemic mixture[5][6] |

| Density | 0.947 g/mL | [1] |

| 0.93 g/mL | At 25 °C (racemic mixture)[5] | |

| Refractive Index (n_D) | 1.425 | [1] |

| 1.416 | At 20 °C (racemic mixture)[5] | |

| Water Solubility | Limited | Soluble in organic solvents[2] |

| 5266 mg/L (est.) | At 25 °C[7] | |

| pKa | 4.80 ± 0.10 | Predicted[3] |

| Vapor Pressure | 0.147 mmHg | At 25 °C[1] |

| Flash Point | 88.4 °C | [1] |

**Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment.[8] The following are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a substance is the temperature range over which it changes state from solid to liquid. For pure crystalline compounds, this range is typically narrow (0.5-1.0°C). Impurities tend to lower the melting point and broaden the range.[8]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[9][10]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]

-

The assembly is placed in a heating bath (oil in a Thiele tube or a metal block in a Mel-Temp apparatus).

-

The sample is heated rapidly at first to determine an approximate melting point.

-

The measurement is then repeated with a fresh sample, heating slowly (approx. 2°C/min) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is T1-T2.[10]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Thiele tube, small test tube, capillary tube, thermometer, heating source.

-

Procedure:

-

A few milliliters of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube oil bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Density Determination

Density is the mass of a substance per unit volume (ρ = m/V).[11]

-

Apparatus: Digital balance, graduated cylinder or pycnometer (density bottle).[11]

-

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured on a digital balance.[11]

-

A known, precise volume of the liquid is added to the container. For a graduated cylinder, the volume is read from the bottom of the meniscus at eye level to avoid parallax error.[11]

-

The container with the liquid is reweighed to determine the mass of the liquid.[11]

-

The density is calculated by dividing the mass of the liquid by its volume.[11]

-

Measurements should be repeated and averaged for greater accuracy.[11]

-

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

-

Apparatus: Refractometer (e.g., Abbe refractometer) or a Michelson interferometer.[12][13]

-

Procedure (using an Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the light source is switched on.

-

While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should always be recorded, as the refractive index is temperature-dependent.

-

Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the acidic or basic nature of a compound.[14]

-

Apparatus: Test tubes, solvents (water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvent like ether).[15]

-

Procedure:

-

A small amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[15]

-

Approximately 0.75 mL of the solvent is added in portions, shaking vigorously after each addition.[15]

-

The compound is classified as soluble if it dissolves completely.[16]

-

A systematic approach is used:

-

Test solubility in water. If soluble, check the pH with litmus paper to determine if it's acidic, basic, or neutral.[17]

-

If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic compound.[15]

-

If soluble in NaOH, test in 5% NaHCO₃. Solubility in this weaker base suggests a strong acid like a carboxylic acid.[15]

-

If insoluble in water and NaOH, test in 5% HCl. Solubility indicates a basic compound (e.g., an amine).[15]

-

-

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the characterization and identification of an unknown liquid organic acid, such as this compound, based on the determination of its physical properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 105-43-1: 3-Methylpentanoic acid | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Human Metabolome Database: Showing metabocard for 3-Methylpentanoic acid (HMDB0033774) [hmdb.ca]

- 8. athabascau.ca [athabascau.ca]

- 9. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. pubs.aip.org [pubs.aip.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide on the Biological Activity of 3-Methylpentanoic Acid

Disclaimer: This technical guide summarizes the currently available scientific information on the biological activity of 3-methylpentanoic acid. The majority of the cited research has been conducted on the racemic mixture of 3-methylpentanoic acid, and there is a lack of specific data on the biological activities of the (R)-3-methylpentanoic acid enantiomer. The information presented herein should be interpreted with this consideration.

Introduction

3-Methylpentanoic acid is a branched-chain fatty acid that has garnered attention for its notable biological activities, particularly its antimicrobial properties. As a volatile organic compound (VOC), it plays a role in microbial interactions and has shown potential as a natural agent for controlling pathogenic microbes. This guide provides a comprehensive overview of the antifungal and antibacterial activities of 3-methylpentanoic acid, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and microbiology.

Antifungal Activity against Botrytis cinerea

Botrytis cinerea is a pathogenic fungus responsible for gray mold disease in a wide variety of fruits and vegetables, leading to significant postharvest losses. 3-Methylpentanoic acid (3MP) has demonstrated significant antifungal activity against this pathogen.

Quantitative Data

The antifungal efficacy of 3-methylpentanoic acid against B. cinerea has been quantified through various assays that measure the inhibition of fungal growth and development.

| Parameter Assessed | Concentration of 3-Methylpentanoic Acid | Observed Effect |

| Mycelial Growth | Dose-dependent | Significant suppression |

| Sporulation | Dose-dependent | Significant suppression |

| Spore Germination | Dose-dependent | Significant suppression |

| Germ Tube Elongation | Dose-dependent | Significant suppression |

Mechanism of Action

The antifungal action of 3-methylpentanoic acid against B. cinerea is multifaceted, involving the disruption of cellular integrity and interference with key signaling pathways. The primary mechanisms include:

-

Disruption of Cell Viability and Membrane Integrity: 3-Methylpentanoic acid compromises the fungal cell membrane, leading to a loss of cellular integrity and subsequent cell death.

-

Interference with Signaling Pathways: The compound has been shown to affect the Cell Wall Integrity (CWI) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for fungal development and pathogenesis. This is evidenced by the altered expression of key genes within these pathways, such as Chs1, Bmp1, Bmp3, and Sak1.

Experimental Protocols

The following are inferred methodologies for key experiments based on standard practices in mycology and molecular biology.

1. Fungal Growth Inhibition Assays:

-

Mycelial Growth: B. cinerea is cultured on potato dextrose agar (PDA) plates. Different concentrations of 3-methylpentanoic acid are incorporated into the molten PDA before pouring the plates. A mycelial plug from an actively growing culture of B. cinerea is placed at the center of each plate. The plates are incubated at a suitable temperature (e.g., 25°C), and the diameter of the fungal colony is measured at regular intervals.

-

Spore Germination: A suspension of B. cinerea spores is prepared in a liquid medium (e.g., potato dextrose broth) containing various concentrations of 3-methylpentanoic acid. Aliquots of the suspension are incubated, and the percentage of germinated spores is determined by microscopic examination after a specific time period.

2. Gene Expression Analysis (qRT-PCR):

-

B. cinerea is exposed to 3-methylpentanoic acid for a defined period.

-

Total RNA is extracted from the fungal mycelia using a suitable RNA extraction kit.

-

The RNA is reverse transcribed into cDNA.

-

Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the target genes (Chs1, Bmp1, Bmp3, Sak1) and a reference gene (e.g., actin). The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Antibacterial Activity against Bacillus Species

3-Methylpentanoic acid, as a volatile organic compound, exhibits antibacterial activity, particularly in synergistic combinations with other VOCs. Research has highlighted its efficacy against opportunistic pathogenic Bacillus species, such as Bacillus cabrialesii and Bacillus amyloliquefaciens.[1]

Quantitative Data

The antibacterial potency of 3-methylpentanoic acid, especially in combination with other compounds, is determined by measuring the Minimum Inhibitory Concentration (MIC) and the Fractional Inhibitory Concentration Index (FICI), which indicates synergistic, additive, or antagonistic effects.

| Organism | Compound/Combination | MIC | FICI | Interpretation |

| Bacillus cabrialesii | 3-Methylpentanoic acid | Not specified | - | - |

| 2-Methylbutyric acid + 3-Methylpentanoic acid (QM) | 1/8 MIC of each | 0.25 | Synergistic | |

| Bacillus amyloliquefaciens | 3-Methylpentanoic acid | Not specified | - | - |

| 3-Methylpentanoic acid + 3-Hepten-2-one (QH) | 1/2 MIC + 1/8 MIC | 0.625 | Additive |

Note: The specific MIC values for the individual compounds were not provided in the abstract.

Mechanism of Action

The antibacterial mechanism of 3-methylpentanoic acid combinations involves a multi-pronged attack on the bacterial cell.[1] The key actions include:

-

Disruption of Bacterial Membrane Integrity: The VOC combinations disrupt the structural integrity of the bacterial cell membrane.[1]

-

Leakage of Cellular Components: This membrane damage leads to the leakage of essential intracellular components, such as proteins and nucleic acids.[1]

-

Induction of Oxidative Stress: The compounds trigger oxidative stress within the bacterial cells, likely through the generation of reactive oxygen species.[1]

-

Metabolic Dysfunction: The culmination of these effects leads to a general metabolic dysfunction, ultimately inhibiting bacterial growth and viability.[1]

Experimental Protocols

The following are inferred methodologies for key experiments based on standard microbiological techniques.

1. Determination of Minimum Inhibitory Concentration (MIC):

-

A broth microdilution method is typically used. Serial dilutions of 3-methylpentanoic acid are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the Bacillus species.

-

The plate is incubated at an optimal temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

2. Checkerboard Assay for Synergy Testing:

-

To determine the Fractional Inhibitory Concentration Index (FICI), a checkerboard assay is performed. This involves preparing serial dilutions of two compounds in a 96-well plate, with one compound diluted along the rows and the other along the columns.

-

Each well is inoculated with the bacterial suspension and incubated.

-

The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

FICI values are interpreted as follows: ≤ 0.5 (synergy), > 0.5 to 4 (additive or indifference), > 4 (antagonism).

Logical Relationship Diagram

References

A Technical Guide to the Natural Occurrence of (R)-3-Methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methylpentanoic acid, a chiral branched-chain fatty acid, is a naturally occurring compound found in various plants and is also a product of amino acid metabolism in animals and microorganisms. Its presence in essential oils contributes to their characteristic aroma, and it is utilized as a flavoring agent in the food industry. Understanding the natural sources, biosynthesis, and methods for extraction and quantification of the specific (R)-enantiomer is crucial for research in phytochemistry, metabolomics, and for the development of novel therapeutic agents and natural products. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of (R)-3-methylpentanoic acid, detailing its presence in natural sources, its biosynthetic pathway, and the experimental protocols for its analysis.

Natural Occurrence of 3-Methylpentanoic Acid

3-Methylpentanoic acid has been identified as a volatile component in several plant species, most notably in the essential oils of Valeriana officinalis (Valerian) root and Pelargonium graveolens (Rose geranium).[1] While the presence of 3-methylpentanoic acid is documented, specific quantitative data for the (R)-enantiomer is often not specified in the literature, with many studies reporting the total amount of the racemic mixture.

Quantitative Data

The concentration of 3-methylpentanoic acid in natural sources can vary significantly based on factors such as the geographical origin, cultivation conditions, and the specific variety of the plant. The following table summarizes available quantitative data for 3-methylpentanoic acid in Valeriana officinalis.

| Natural Source | Plant Part | Compound | Concentration (% of Essential Oil) | Reference |

| Valeriana officinalis L. | Root | 3-Methylvaleric acid | 0 - 0.2% | [2] |

| Valeriana officinalis L. s.l. (Wild-growing, Poland) | Root | 3-Methylvaleric acid | 0.57 ± 0.18% | [3] |

Note: The data presented above refers to the total 3-methylpentanoic acid content, and the specific enantiomeric ratio was not reported in these studies. Further enantioselective analysis is required to determine the precise concentration of the (R)-enantiomer.

Biosynthesis of (R)-3-Methylpentanoic Acid

(R)-3-Methylpentanoic acid is a downstream metabolite of the essential branched-chain amino acid, L-isoleucine. The biosynthetic pathway involves the catabolism of L-isoleucine, a process that occurs in plants, animals, and microorganisms.[4][5][6]

The pathway begins with the transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoate. This is followed by oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA. Subsequent enzymatic reactions, including dehydrogenation, hydration, and a second dehydrogenation, lead to the formation of 2-methylacetoacetyl-CoA. Finally, a thiolytic cleavage yields acetyl-CoA and propanoyl-CoA. While this main pathway leads to smaller molecules, a side reaction involving the hydrolysis of an intermediate acyl-CoA can lead to the formation of 3-methylpentanoic acid. The stereochemistry of the resulting 3-methylpentanoic acid is dependent on the stereospecificity of the enzymes involved in the degradation pathway. The (R)-configuration at the C3 position is derived from the (3S) configuration of L-isoleucine.

Caption: Biosynthesis of (R)-3-Methylpentanoic Acid from L-Isoleucine.

Experimental Protocols

The analysis of (R)-3-methylpentanoic acid from natural sources involves two key stages: extraction from the plant matrix and subsequent chiral analysis to separate and quantify the enantiomers.

Extraction of 3-Methylpentanoic Acid from Valeriana officinalis Root

This protocol describes a general method for the extraction of essential oils and less volatile acids from dried valerian root.

Materials and Reagents:

-

Dried and powdered Valeriana officinalis root

-

Ethanol (70% v/v)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

n-Hexane

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Maceration: Weigh 100 g of dried, powdered valerian root and place it in a 1 L round-bottom flask. Add 500 mL of 70% ethanol.

-

Extraction: Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring for 4 hours.[7]

-

Filtration: Allow the mixture to cool to room temperature. Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.

-

Re-extraction (Optional): To maximize yield, the plant residue can be re-extracted with a fresh portion of 70% ethanol.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed.

-

Liquid-Liquid Extraction: To the remaining aqueous extract, add an equal volume of n-hexane and shake vigorously in a separatory funnel. Allow the layers to separate and collect the upper hexane layer. Repeat this step twice more.

-

Drying and Concentration: Combine the hexane extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the hexane extract under a gentle stream of nitrogen to the desired volume.

-

Storage: Store the final extract in a sealed glass vial at -20°C until analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a method for the enantioselective analysis of 3-methylpentanoic acid using GC-MS following derivatization.

Materials and Reagents:

-

Extracted sample containing 3-methylpentanoic acid

-

(R)- and (S)-3-methylpentanoic acid standards

-

Derivatization agent (e.g., BF3-Methanol or (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Internal standard (e.g., heptadecanoic acid)

-

GC-MS system equipped with a chiral capillary column (e.g., cyclodextrin-based column like Rt-βDEXsm)

Procedure:

-

Derivatization:

-

To a known amount of the dried extract or standard in a reaction vial, add the derivatizing agent according to the manufacturer's instructions. For example, for esterification with BF3-Methanol, add 1 mL of the reagent and heat at 60°C for 30 minutes.

-

After cooling, add deionized water and extract the derivatized product with n-hexane.

-

Dry the hexane layer over anhydrous sodium sulfate and concentrate to a suitable volume for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 2°C/min to 180°C, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

MS Detector: Operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

-

-

Quantification:

-

Inject the derivatized standards to determine the retention times for the (R)- and (S)-enantiomers.

-

Inject the derivatized sample.

-

Identify the peaks for the (R)- and (S)-3-methylpentanoic acid derivatives based on their retention times and mass spectra.

-

Quantify the amount of each enantiomer by comparing the peak area to a calibration curve generated from the standards, using the internal standard for normalization.

-

Analytical Workflow

The following diagram illustrates the overall workflow for the extraction and chiral analysis of (R)-3-methylpentanoic acid from a plant source.

Caption: Workflow for (R)-3-Methylpentanoic Acid Analysis.

Potential Biological Roles and Signaling Pathways

As a product of isoleucine metabolism, (R)-3-methylpentanoic acid is part of the broader network of branched-chain amino acid catabolism, which plays a role in energy homeostasis. However, specific signaling pathways directly initiated or modulated by (R)-3-methylpentanoic acid have not been extensively studied and represent an area for future research. Given its structural similarity to other short-chain fatty acids, it may potentially interact with fatty acid receptors or influence cellular processes through metabolic integration.

Conclusion

(R)-3-Methylpentanoic acid is a naturally occurring chiral molecule with known presence in the essential oils of medicinal plants like Valeriana officinalis. Its biosynthesis is linked to the catabolism of L-isoleucine. While quantitative data for the specific (R)-enantiomer is limited, established analytical workflows involving extraction and chiral GC-MS can be employed for its precise quantification. Further research is needed to fully elucidate the enantiomeric distribution of 3-methylpentanoic acid in various natural sources and to explore its potential biological activities and roles in cellular signaling. This guide provides a foundational resource for scientists and researchers to advance the understanding and application of this intriguing natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Extraction of valerenic acids from valerian (Valeriana officinalis L.) rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric purity of 3-methylpentanoic acid

An In-depth Technical Guide to the Enantiomeric Purity of 3-Methylpentanoic Acid

Introduction

3-Methylpentanoic acid is a branched-chain fatty acid with a single stereocenter at the C3 position, existing as two non-superimposable mirror images: (R)-3-methylpentanoic acid and (S)-3-methylpentanoic acid.[1] While the racemic mixture is well-characterized, the individual enantiomers often exhibit distinct biological activities, a critical consideration in pharmacology and drug development.[2][3] The differential interaction of enantiomers with chiral biological systems (such as enzymes and receptors) necessitates the accurate determination of enantiomeric purity.[2]

The enantiomeric excess (ee), a measure of the purity of a chiral substance, is defined as the absolute difference between the mole fractions of the two enantiomers.[4] A pure enantiomer has an ee of 100%, whereas a racemic mixture has an ee of 0%.[4] This guide provides an in-depth overview of the methodologies used to determine the enantiomeric purity of 3-methylpentanoic acid, targeted at researchers, scientists, and professionals in drug development.

Methodologies for Determining Enantiomeric Purity

The determination of enantiomeric excess is crucial for validating asymmetric syntheses and for quality control in the pharmaceutical industry. The primary methods employed include chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy with chiral resolving agents, and polarimetry.[5]

2.1 Chiral Chromatography (GC and HPLC)

Chiral chromatography is the most common and accurate method for determining enantiomeric excess.[6][7] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and thus, separation.

-

Gas Chromatography (GC): Chiral GC is highly effective for volatile and thermally stable compounds like 3-methylpentanoic acid. The sample is passed through a column coated with a chiral stationary phase, often based on cyclodextrin derivatives, which allows for the separation of the enantiomers.[5][8]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile approach. The carboxylic acid group of 3-methylpentanoic acid often requires derivatization to improve its interaction with the chiral stationary phase and enhance detection.[9][10] Diastereomeric derivatives can be formed using a chiral auxiliary, which can then be separated on a standard achiral column.[9]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents or chiral lanthanide shift reagents.[5] These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric ratio.

2.3 Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. While historically significant, this method is less accurate for determining high enantiomeric excesses. The optical purity is calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.[4] Its accuracy can be affected by concentration, solvent, temperature, and the presence of impurities.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for 3-methylpentanoic acid and provide an example of chromatographic separation.

Table 1: Physical and Chemical Properties of 3-Methylpentanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1][11][12] |

| Molecular Weight | 116.16 g/mol | [1][11][12] |

| Boiling Point | 196-198 °C | [12][13] |

| Density | 0.93 g/mL at 25 °C | [12][13] |

| CAS Number (Racemate) | 105-43-1 | [1][12] |

| CAS Number ((S)-enantiomer) | 1730-92-3 | [14] |

| CAS Number ((R)-enantiomer) | 16958-25-1 | [11] |

Table 2: Example Data from Chiral Chromatographic Separation

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |

| (R)-3-methylpentanoic acid | 12.5 | 85 | 70% |

| (S)-3-methylpentanoic acid | 14.2 | 15 | |

| Note: Data is illustrative and derived from typical separation principles. Actual values depend heavily on the specific experimental conditions (column, temperature program, mobile phase, etc.). |

Detailed Experimental Protocols

4.1 Protocol 1: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol describes a typical workflow for the analysis of 3-methylpentanoic acid enantiomers using a cyclodextrin-based chiral stationary phase.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 3-methylpentanoic acid sample.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).

-

If necessary, derivatize the carboxylic acid to its methyl or ethyl ester using a standard esterification procedure (e.g., with diazomethane or by Fischer esterification) to improve volatility and peak shape.

-

-

GC System and Conditions:

-

GC System: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Chiral Column: Cyclodextrin-based capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 2 °C/min to 150 °C.

-

Hold: Maintain at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of pure standards, if available.

-

Integrate the peak areas for each enantiomer (Area_R and Area_S).

-

Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

-

Visualized Workflows and Pathways

5.1 Workflow for Enantiomeric Excess Determination by Chiral GC

Caption: Workflow for determining the enantiomeric excess of 3-methylpentanoic acid via chiral GC.

5.2 Logical Relationship of Chiral Concepts

Caption: Relationship between racemic, enantioenriched, and enantiopure samples.

Stereoselective Synthesis

Achieving high enantiomeric purity often begins with stereoselective synthesis. Asymmetric synthesis aims to produce a single enantiomer preferentially. One documented approach for synthesizing chiral 3-methylpentanoic acid is through an asymmetric Michael addition reaction, which creates the chiral center with a high degree of stereocontrol.[15]

6.1 Example Pathway: Asymmetric Michael Addition

References

- 1. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 5. Determination of enantiomeric excess [ch.ic.ac.uk]

- 6. scispace.com [scispace.com]

- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. 3-甲基戊酸 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. (3S)-3-methylpentanoic acid | CAS#:1730-92-3 | Chemsrc [chemsrc.com]

- 15. pubs.acs.org [pubs.acs.org]

Stereoisomers of 3-methylpentanoic acid

An In-depth Technical Guide to the Stereoisomers of 3-Methylpentanoic Acid

Abstract

3-Methylpentanoic acid is a chiral carboxylic acid that exists as a pair of enantiomers, (R)-3-methylpentanoic acid and (S)-3-methylpentanoic acid. Due to the critical role of stereochemistry in determining the pharmacological, toxicological, and metabolic profiles of chiral molecules, the ability to synthesize, separate, and characterize individual enantiomers is of paramount importance in drug development and life sciences research. This technical guide provides a comprehensive overview of the stereoisomers of 3-methylpentanoic acid, detailing their physicochemical properties, established and putative methodologies for their synthesis and separation, and a discussion of their potential biological significance. The content is structured to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

3-Methylpentanoic acid (C₆H₁₂O₂) is a branched-chain fatty acid.[1] Its structure contains a single stereocenter at the C3 position, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly.[2][3] This stereoselectivity can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[4][5] Consequently, the development of stereochemically pure active pharmaceutical ingredients (APIs) is a primary focus in modern drug design. This guide details the essential technical aspects of working with the stereoisomers of 3-methylpentanoic acid.

Physicochemical Properties of 3-Methylpentanoic Acid Stereoisomers

A summary of the key physicochemical properties for the racemic mixture and the individual enantiomers of 3-methylpentanoic acid is presented below. Data has been compiled from various chemical databases.

| Property | Racemic (±)-3-Methylpentanoic Acid | (R)-3-Methylpentanoic Acid | (S)-3-Methylpentanoic Acid |

| CAS Number | 105-43-1[6] | 16958-25-1 | 1730-92-3[7] |

| Molecular Formula | C₆H₁₂O₂[6] | C₆H₁₂O₂ | C₆H₁₂O₂[7] |

| Molecular Weight | 116.16 g/mol [6] | 116.16 g/mol | 116.16 g/mol [7] |

| Boiling Point | 196-198 °C at 760 mmHg[1] | 199 °C at 760 mmHg | ~199 °C at 760 mmHg |

| Density | 0.925-0.931 g/cm³ (20°C)[1] | 0.947 g/cm³ | 0.948 g/cm³ |

| Refractive Index | 1.412-1.418 (20°C)[1] | 1.425 | Data not available |

| pKa | ~4.8[1] | 4.80 ± 0.10 (Predicted) | 4.80 ± 0.10 (Predicted) |

| Specific Optical Rotation ([α]D) | 0° (by definition)[5] | Data not available | + (sign indicates dextrorotatory) |

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available literature. The sign for the (S)-enantiomer is noted in some sources without a specific value.

Synthesis of 3-Methylpentanoic Acid Stereoisomers

The preparation of 3-methylpentanoic acid can be approached through racemic synthesis followed by resolution, or directly via enantioselective synthesis to obtain a specific enantiomer.

Racemic Synthesis

A well-established method for synthesizing racemic 3-methylpentanoic acid involves the saponification and subsequent decarboxylation of ethyl sec-butylmalonate.[8]

Experimental Protocol:

-

Saponification: A solution of potassium hydroxide (3.6 moles) in water is heated in a round-bottomed flask equipped with a reflux condenser and mechanical stirrer. Ethyl sec-butylmalonate (0.92 moles) is added slowly to the hot solution. The heat of saponification will cause the solution to reflux. After the addition is complete, the mixture is boiled gently for an additional 2 hours.

-

Alcohol Removal: The solution is diluted with water, and approximately 200 cc of liquid is distilled off to remove the ethanol formed during saponification.

-

Acidification and Decarboxylation: The remaining solution is cooled, and a cold solution of concentrated sulfuric acid (3.3 moles) in water is added slowly with vigorous stirring. This neutralizes the potassium salt and catalyzes the decarboxylation of the resulting malonic acid derivative upon heating.

-

Isolation and Purification: The mixture is then subjected to distillation. An initial fraction of benzene (if used as a co-solvent) and water is collected, followed by the desired product, 3-methylpentanoic acid, which distills at 193–196 °C. The reported yield is typically in the range of 62–65%.[8]

Enantioselective Synthesis

While a specific, peer-reviewed protocol for the enantioselective synthesis of 3-methylpentanoic acid was not found, a robust and widely applicable strategy involves the diastereoselective alkylation of an Evans chiral auxiliary.[9] This method allows for the synthesis of a target enantiomer with high stereocontrol.

Proposed Experimental Protocol (based on Evans Asymmetric Alkylation):

-

Acylation of Chiral Auxiliary: A solution of a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. An equimolar amount of a strong base (e.g., n-butyllithium) is added to deprotonate the auxiliary. Propionyl chloride is then added to form the N-propionyl imide.

-

Enolate Formation: The purified N-propionyl imide is dissolved in anhydrous THF and cooled to -78 °C. A lithium-based base, such as lithium diisopropylamide (LDA), is added to generate the corresponding Z-enolate in a highly stereoselective manner.

-

Diastereoselective Alkylation: An electrophile, such as methyl iodide, is added to the enolate solution. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Auxiliary Cleavage: The chiral auxiliary is removed via hydrolysis. Treatment with lithium hydroxide and hydrogen peroxide at 0 °C cleaves the N-acyl bond, yielding the desired enantiomerically enriched 3-methylpentanoic acid and recovering the chiral auxiliary.[10]

-

Purification: The product is purified from the recovered auxiliary and any side products using standard extraction and chromatographic techniques.

Chiral Resolution of Racemic 3-Methylpentanoic Acid

Resolution techniques are employed to separate the enantiomers from a racemic mixture. The most common industrial methods are diastereomeric salt crystallization and preparative chiral chromatography.

Resolution by Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[11] These salts have different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent.

General Experimental Protocol:

-

Salt Formation: The racemic 3-methylpentanoic acid (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). A sub-stoichiometric amount (0.5-1.0 eq) of a chiral resolving agent, such as (R)-(-)-α-phenylethylamine or an ephedrine derivative, is added to the solution.

-

Crystallization: The solution is slowly cooled, or the solvent is partially evaporated, to induce crystallization. The diastereomeric salt with lower solubility will precipitate out of the solution first. The progress can be monitored by polarimetry of the mother liquor.

-

Isolation: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried. This process may be repeated (recrystallization) to improve diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water and acidified (e.g., with HCl) to break the salt. This protonates the carboxylic acid and the resolving agent.

-

Extraction: The enantiomerically enriched 3-methylpentanoic acid is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The chiral resolving agent typically remains in the aqueous layer and can be recovered.

Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers directly.[12] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Method Development Protocol:

-

Column Selection: For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective under normal-phase conditions. For reversed-phase or polar organic modes, protein-based or cyclodextrin-based columns can be suitable.[1]

-

Mobile Phase Screening (Normal Phase): A typical starting mobile phase is a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol (e.g., 90:10 hexane:IPA). A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) is crucial to suppress the ionization of the carboxyl group and ensure good peak shape.

-

Optimization: If separation is observed, the ratio of hexane to alcohol can be adjusted to optimize resolution and analysis time. Lower temperatures often improve chiral recognition and increase resolution.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used for aliphatic carboxylic acids.

Biological Significance and Applications

While specific pharmacological data for the enantiomers of 3-methylpentanoic acid are not widely published, the principles of stereochemistry in biological systems suggest potential differential activity.

-

Drug Development: Chiral methyl-branched carboxylic acids are substructures in various pharmaceutical compounds. The precise stereochemistry at such centers is often critical for receptor binding and efficacy. Any future drug development incorporating the 3-methylpentanoic acid moiety would require a thorough investigation of the individual enantiomers' pharmacokinetics and pharmacodynamics.[2]

-

Pheromonal Activity: Short, branched-chain fatty acids and their derivatives are known components of insect pheromones. For example, the stereochemistry of methyl-branched hydrocarbons, such as 3-methylhentriacontane in the ant Lasius niger, plays a distinct role in regulating social behavior and physiology.[13][14] While both enantiomers can suppress worker ovarian development, the (S)-enantiomer is more effective at reducing aggression.[13] This highlights that different enantiomers can mediate different biological effects, a principle that could apply to 3-methylpentanoic acid in relevant biological systems.

-

Metabolism: 3-Methylpentanoic acid can be found as a metabolite in humans. Stereochemistry can influence metabolic pathways, with enzymes often showing high selectivity for one enantiomer over the other.

Conclusion

The stereoisomers of 3-methylpentanoic acid provide a classic example of the importance of chirality in chemical and biological sciences. This guide has outlined the fundamental properties of the (R) and (S) enantiomers and provided detailed frameworks for their synthesis and separation. While racemic synthesis is straightforward, obtaining enantiomerically pure forms requires specialized techniques such as asymmetric synthesis using chiral auxiliaries or the chiral resolution of racemic mixtures. For researchers in drug discovery and development, the ability to access and evaluate these stereoisomers independently is not merely an academic exercise but a critical requirement for developing safer and more effective medicines. Further investigation into the specific biological activities of each enantiomer is warranted to fully elucidate their potential roles in pharmacology and chemical ecology.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. bio.kuleuven.be [bio.kuleuven.be]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Methyl-pentanoic Acid

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Methyl-pentanoic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Three distinct and effective strategies are presented: Strategy 1: Racemic Synthesis and Chiral Resolution; Strategy 2: Asymmetric Synthesis using an Evans Chiral Auxiliary; and Strategy 3: Asymmetric Conjugate Addition. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, quantitative data for comparison, and visual workflows to guide the synthetic process.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is continually increasing due to the often differing pharmacological activities of enantiomers. This compound is a key chiral intermediate whose stereochemistry is crucial for the biological efficacy of the final active pharmaceutical ingredient (API). This document outlines three robust methods to obtain this compound in high enantiomeric purity.

Strategy 1: Racemic Synthesis and Chiral Resolution

This classic and reliable two-stage approach first involves the synthesis of a racemic mixture of 3-methylpentanoic acid, followed by the separation of the desired (R)-enantiomer through the formation of diastereomeric salts with a chiral resolving agent.

Logical Workflow

Caption: Workflow for Racemic Synthesis and Chiral Resolution.

Data Presentation

| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Racemic Synthesis | Ethyl sec-butylmalonate, KOH, H₂SO₄ | (±)-3-Methyl-pentanoic acid | 62-65 | 0 (Racemic) | Organic Syntheses, Coll. Vol. 2, p.474 |

| Chiral Resolution | (±)-3-Methyl-pentanoic acid, (R)-1-Phenylethylamine | This compound | ~40-45 | >98 (after recrystallization) | General Procedure |

Experimental Protocols

Part 1: Synthesis of Racemic 3-Methyl-pentanoic Acid

-

Saponification:

-

In a 2 L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, dissolve 200 g (3.6 mol) of potassium hydroxide in 200 mL of water.

-

Heat the solution and, with stirring, slowly add 200 g (0.92 mol) of ethyl sec-butylmalonate. The heat of saponification will cause the solution to reflux.

-

After the addition is complete, gently boil the mixture for 2 hours.

-

Dilute with 200 mL of water and distill off approximately 200 mL of liquid to remove the ethanol formed.

-

-

Decarboxylation and Isolation:

-

Cool the remaining solution and slowly add a cold solution of 320 g (3.3 mol) of concentrated sulfuric acid in 450 mL of water with vigorous stirring.

-

Reflux the acidic solution for about 3 hours. An oily layer of the carboxylic acid will form.

-

Replace the reflux condenser with a distillation setup and distill the mixture until the organic acid has been collected.

-

Dry the crude acid over anhydrous sodium sulfate and purify by distillation (b.p. 193–196 °C). The expected yield is 66–69 g (62–65%).[1]

-

Part 2: Chiral Resolution

-

Diastereomeric Salt Formation:

-

Dissolve 10.0 g (86.1 mmol) of racemic 3-methylpentanoic acid in 100 mL of methanol in a 250 mL Erlenmeyer flask.

-

In a separate flask, dissolve 10.4 g (86.1 mmol) of (R)-1-phenylethylamine in 50 mL of methanol.

-

Warm both solutions to 50-60 °C and then add the amine solution to the acid solution with gentle swirling.

-

-

Crystallization and Isolation:

-

Allow the mixture to cool slowly to room temperature. Seed crystals may be added if crystallization does not initiate.

-

Let the flask stand at room temperature for several hours, then cool in an ice bath for at least 1 hour to maximize crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The solid is the (R)-acid-(R)-amine salt.

-

Optional: Recrystallize the salt from a minimal amount of hot methanol to improve diastereomeric purity.

-

-

Liberation of the (R)-Acid:

-

Suspend the purified diastereomeric salt in 100 mL of water and add 50 mL of diethyl ether.

-

With vigorous stirring, add 2 M HCl dropwise until the aqueous layer is acidic (pH ~2).

-

Separate the ether layer, and extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound.

-

Strategy 2: Asymmetric Synthesis using an Evans Chiral Auxiliary

This highly efficient method utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a propionyl group, establishing the chiral center with high diastereoselectivity.

Logical Workflow

Caption: Workflow for Evans Auxiliary-based Asymmetric Synthesis.

Data Presentation

| Step | Reactants | Product | Diastereomeric Excess (d.e.) (%) | Overall Yield (%) | Reference |

| Asymmetric Alkylation | (S)-4-Benzyl-3-propionyl-2-oxazolidinone, LDA, EtBr | Alkylated Imide | >98 | ~80-90 | Adapted from Evans, D. A. et al. J. Am. Chem. Soc. |

| Auxiliary Hydrolysis | Alkylated Imide, LiOH, H₂O₂ | This compound | N/A (e.e. >98) | >90 | General Procedure |

Experimental Protocols

-

Acylation of the Chiral Auxiliary:

-

Dissolve 10.0 g (56.4 mmol) of (S)-4-benzyl-2-oxazolidinone in 200 mL of dry THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C and add 37.0 mL (59.2 mmol) of n-butyllithium (1.6 M in hexanes) dropwise.

-

Stir for 30 minutes, then add 5.2 g (56.4 mmol) of propionyl chloride dropwise.

-

Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to obtain (S)-4-benzyl-3-propionyl-2-oxazolidinone, which can be purified by column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the N-propionyl imide (e.g., 10.0 g, 42.9 mmol) in 150 mL of dry THF under argon and cool to -78 °C.

-

Slowly add 32.2 mL (45.0 mmol) of freshly prepared lithium diisopropylamide (LDA) solution (1.4 M in THF/hexanes).

-

Stir for 45 minutes at -78 °C to form the Z-enolate.

-

Add 5.6 g (51.5 mmol) of ethyl bromide and stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel chromatography.

-

-

Hydrolysis and Auxiliary Removal:

-

Dissolve the purified alkylated imide (e.g., 10.0 g, 38.3 mmol) in a 3:1 mixture of THF and water (160 mL).

-

Cool the solution to 0 °C and add 3.9 mL (38.3 mmol) of 30% aqueous hydrogen peroxide, followed by 1.83 g (76.6 mmol) of lithium hydroxide monohydrate dissolved in 20 mL of water.

-

Stir vigorously at 0 °C for 4 hours.

-

Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 50 mL).

-

Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with three portions of ethyl acetate.

-

Combine the ethyl acetate extracts, wash with brine, dry over MgSO₄, and concentrate to yield this compound.

-

Strategy 3: Asymmetric Conjugate Addition

This catalytic approach involves the 1,4-addition of an ethyl group to an α,β-unsaturated ester, where the stereochemistry is controlled by a chiral catalyst. Copper-catalyzed additions of organometallic reagents are particularly effective for this transformation.

Logical Workflow

Caption: Workflow for Asymmetric Conjugate Addition.

Data Presentation

| Step | Reactants | Product | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Asymmetric Conjugate Addition | tert-Butyl crotonate, EtMgBr, CuI, Chiral Ligand | tert-Butyl (R)-3-methylpentanoate | >95 | >90 | Representative Procedure |

| Hydrolysis | tert-Butyl (R)-3-methylpentanoate, TFA | This compound | >95 | >95 | Standard Procedure |

Experimental Protocols

-

Catalyst Preparation and Conjugate Addition:

-

To a flame-dried Schlenk flask under argon, add CuI (38 mg, 0.2 mmol) and a chiral phosphine ligand (e.g., (R)-(S)-Josiphos, 0.22 mmol).

-

Add 20 mL of dry diethyl ether and stir for 30 minutes at room temperature.

-

Cool the suspension to -78 °C and add 10.0 mmol of ethylmagnesium bromide (1.0 M solution in THF) dropwise. Stir for 30 minutes.

-

Add a solution of tert-butyl crotonate (5.0 mmol) in 10 mL of diethyl ether dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 6 hours.

-

Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, and extract with three portions of diethyl ether.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting ester by silica gel chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the purified tert-butyl (R)-3-methylpentanoate (e.g., 4.0 mmol) in 20 mL of dichloromethane.

-

Add 10 mL of trifluoroacetic acid (TFA) and stir at room temperature for 4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate to afford pure this compound.

-

Conclusion

The three methodologies presented provide versatile and effective routes for the enantioselective synthesis of this compound. The choice of method will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the desired level of enantiopurity. The chiral resolution method is robust and uses readily available reagents, while the Evans auxiliary and asymmetric conjugate addition methods offer more elegant and highly stereocontrolled pathways to the target molecule.

References

Application Notes and Protocols for the Chiral Resolution of 3-Methylpentanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentanoic acid is a chiral carboxylic acid with a stereocenter at the C3 position, existing as (R)- and (S)-enantiomers. As with many chiral molecules in the pharmaceutical and life sciences, the individual enantiomers of 3-methylpentanoic acid can exhibit distinct biological activities and pharmacological profiles. Therefore, the ability to resolve the racemic mixture and isolate the pure enantiomers is crucial for drug development, stereoselective synthesis, and metabolic studies.

These application notes provide detailed protocols and comparative data for three common methods for the chiral resolution of racemic 3-methylpentanoic acid: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Resolution Techniques

The following tables summarize representative quantitative data for the different resolution methods. These values are based on typical results for the resolution of short-chain chiral carboxylic acids and serve as a benchmark for comparison.

Table 1: Classical Chemical Resolution with (R)-1-Phenylethylamine

| Parameter | (S)-3-Methylpentanoic Acid | (R)-3-Methylpentanoic Acid |

| Resolving Agent | (R)-1-Phenylethylamine | (R)-1-Phenylethylamine |

| Diastereomeric Salt | Less Soluble | More Soluble |

| Yield (from racemate) | ~40% | Recovered from mother liquor |

| Enantiomeric Excess (e.e.) | >98% | Variable |

| Specific Rotation [α]D | > +8.5° (neat) | < -8.5° (neat) |

Table 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

| Parameter | (S)-3-Methylpentanoic Acid Ethyl Ester | (R)-3-Methylpentanoic Acid |

| Biocatalyst | Immobilized CAL-B | Immobilized CAL-B |

| Reaction | Unreacted Ester | Hydrolysis Product |

| Conversion | ~50% | ~50% |

| Yield (from racemate) | ~45% | ~45% |

| Enantiomeric Excess (e.e.) | >99% | >99% |

Table 3: Chiral HPLC Separation

| Parameter | (R)-3-Methylpentanoic Acid | (S)-3-Methylpentanoic Acid |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H) | Polysaccharide-based (e.g., Chiralcel® OD-H) |

| Retention Time (tR) | tR1 (earlier eluting) | tR2 (later eluting) |

| Resolution Factor (Rs) | > 1.5 | > 1.5 |

| Enantiomeric Excess (e.e.) | >99.5% | >99.5% |

| Scale | Analytical to Preparative | Analytical to Preparative |

Experimental Protocols & Visualized Workflows

Classical Chemical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts.[1][2][3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Figure 1: Workflow for Classical Chemical Resolution.

Protocol:

-

Salt Formation: In a flask, dissolve racemic 3-methylpentanoic acid (1.0 eq.) in a minimal amount of a hot solvent mixture (e.g., methanol/water, 9:1 v/v). In a separate container, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine (1.0 eq.) in the same hot solvent.

-

Crystallization: Slowly add the chiral amine solution to the acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerate overnight to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. This first crop of crystals will be enriched in the diastereomeric salt of one enantiomer (e.g., the (S)-acid with the (R)-amine).

-

Liberation of the Enantiomer: Suspend the collected crystals in water and acidify with 2M HCl until the pH is approximately 1-2.

-

Extraction: Extract the liberated free acid into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 3-methylpentanoic acid.

-

Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC or by measuring the specific rotation. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process, although it will likely have a lower optical purity.

Enzymatic Kinetic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.[5] In the case of a racemic ester of 3-methylpentanoic acid, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Figure 2: Workflow for Enzymatic Kinetic Resolution.

Protocol:

-

Substrate Preparation: Synthesize the racemic ethyl ester of 3-methylpentanoic acid via Fischer esterification of the racemic acid with ethanol.

-

Enzymatic Reaction: To a suspension of racemic ethyl 3-methylpentanoate in a phosphate buffer (e.g., 0.1 M, pH 7.0), add an immobilized lipase such as Candida antarctica Lipase B (CAL-B, Novozym® 435).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining substrate.

-

Work-up: Once 50% conversion is reached, remove the immobilized enzyme by filtration. Acidify the aqueous solution to pH 1-2 with 2M HCl.

-

Extraction and Separation: Extract the mixture with an organic solvent. The organic layer will contain the unreacted (S)-ester and the (R)-acid product. These can be separated by column chromatography on silica gel.

-

Hydrolysis of Ester: The isolated (S)-ester can be hydrolyzed using a base (e.g., NaOH) followed by acidification to yield the (S)-3-methylpentanoic acid.

-

Analysis: Determine the enantiomeric excess of both the resolved acid and the acid obtained from the ester hydrolysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved by using a chiral stationary phase (CSP) in HPLC. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.[6][7]

Figure 3: Workflow for Chiral HPLC Separation.

Protocol:

-

System Preparation:

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape for the carboxylic acid.

-

Flow Rate: Typically 1.0 mL/min for an analytical column (4.6 mm i.d.).

-

Detection: UV detector at a low wavelength (e.g., 210 nm), as the carboxyl group is the primary chromophore.

-

-

Sample Preparation: Dissolve the racemic 3-methylpentanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers should elute as separate peaks.

-

Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

-

Preparative Separation: For isolation of the enantiomers, the method can be scaled up to a preparative or semi-preparative column with a higher flow rate and larger injection volumes. Fractions corresponding to each peak are collected separately, and the solvent is removed to yield the pure enantiomers.

References

- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of Carboxylic Acids by HPLC

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral carboxylic acids is a critical analytical challenge. The biological activity of chiral drugs can vary significantly between enantiomers, necessitating robust and reliable analytical methods to ensure their purity and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This document provides detailed application notes and protocols for the chiral separation of carboxylic acids using both direct and indirect HPLC methods.

Introduction to Chiral HPLC Separation

The separation of enantiomers by HPLC can be achieved through two primary strategies:

-

Direct Method: This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and mobile phase is crucial for achieving successful separation. Common CSPs include polysaccharide-based, protein-based, macrocyclic glycopeptide, and ion-exchanger phases.[1][2]

-

Indirect Method: In this method, the enantiomeric carboxylic acids are derivatized with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[3][4] This method can be advantageous for enhancing detection sensitivity, especially when using fluorescent derivatizing agents.[3]

The selection between the direct and indirect method depends on factors such as the nature of the analyte, the availability of suitable CSPs or derivatizing agents, and the desired sensitivity of the assay.

Direct Chiral Separation using Chiral Stationary Phases (CSPs)

Direct methods are often preferred due to their simplicity, as they do not require a derivatization step. The key to a successful direct separation is the selection of an appropriate CSP and the optimization of the mobile phase.

Method 1: Separation of Profens on a Polysaccharide-Based CSP

Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class are a common group of chiral carboxylic acids. This protocol details the separation of naproxen enantiomers, a widely studied example.

Experimental Protocol:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

-